
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole is a heterocyclic compound with a molecular formula of C14H13N3O2. It is an aromatic compound with a pyrazole ring and a benzodioxole ring connected by a methylene bridge. It is a type of pyrazole derivative that has been extensively studied for its potential applications in various fields. This compound has been studied for its use as a potential drug candidate, its ability to act as a catalyst, and its potential use in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Design and Synthesis : Pyrazole derivatives, including those with benzodioxolyl groups, are actively synthesized for various applications, particularly in medicinal chemistry. These compounds often undergo structural modifications to evaluate their biological activities, such as anticancer properties. For instance, novel pyrazole derivatives with benzo[d]thiazole were synthesized and evaluated for their apoptosis-promoting effects, showing significant potential as anticancer compounds (Liu et al., 2019).
Spectral Characterization and X-ray Crystal Structure Studies : The detailed structural characterization of pyrazole derivatives, including their spectral analysis through FT-IR, NMR, and MS, alongside X-ray diffraction studies, provides insights into their molecular geometry and potential interactions. Such studies are foundational in understanding the compound's reactivity and stability (Kumara et al., 2018).
Biological Evaluation
Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer activity. Research has shown that certain pyrazole compounds exhibit potent cytotoxicity against various cancer cell lines, including breast cancer and hepatocarcinoma cells. These findings are crucial for the development of new anticancer agents (Liu et al., 2019).
Antifungal Activities : Some pyrazoline derivatives, a closely related class of compounds, have been synthesized and shown to possess significant antifungal activities. This highlights the potential of pyrazole-based compounds in developing new antifungal agents (Ozdemir et al., 2010).
Mechanistic Insights
- Reactivity Studies : Understanding the reactive properties of pyrazole derivatives through DFT calculations, molecular dynamics simulations, and various spectroscopic methods aids in predicting their behavior in biological systems and their mechanism of action. Such studies are pivotal for rational drug design and the synthesis of targeted therapeutic agents (Pillai et al., 2019).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(2-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)11-20-9-8-16(19-20)14-6-7-17-18(10-14)22-12-21-17/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVULZXBTFNMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

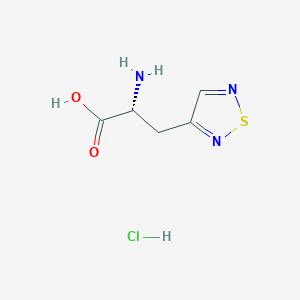
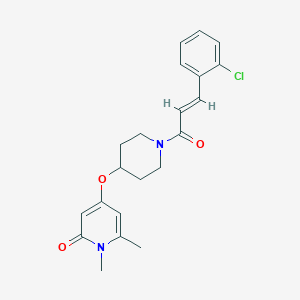
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2564343.png)
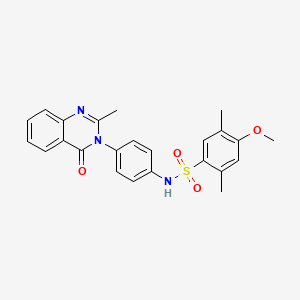

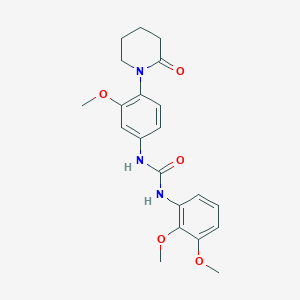
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)
![[6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B2564356.png)
![2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2564357.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)
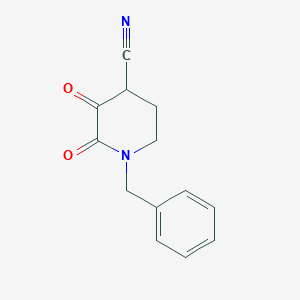

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)
![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)